(6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide
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Overview
Description
(6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide is an organic compound with a complex structure that includes a hydroxyl group, a phenyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Hex-3-enamide Backbone: This can be achieved through a reaction between a suitable alkene and an amide precursor under controlled conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Dimethylation: The final step involves the dimethylation of the nitrogen atom, which can be achieved using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
(6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The phenyl group can interact with hydrophobic regions of proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide: The enantiomer of the compound, with similar but distinct biological activity.
6-hydroxy-N,N-dimethyl-6-phenylhexanamide: Lacks the double bond in the hex-3-enamide backbone.
N,N-dimethyl-6-phenylhex-3-enamide: Lacks the hydroxyl group.
Properties
CAS No. |
652993-75-4 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(6S)-6-hydroxy-N,N-dimethyl-6-phenylhex-3-enamide |
InChI |
InChI=1S/C14H19NO2/c1-15(2)14(17)11-7-6-10-13(16)12-8-4-3-5-9-12/h3-9,13,16H,10-11H2,1-2H3/t13-/m0/s1 |
InChI Key |
FFKCFMAAZJMEOH-ZDUSSCGKSA-N |
Isomeric SMILES |
CN(C)C(=O)CC=CC[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CN(C)C(=O)CC=CCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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